Disodium hydroxyethylamino bismethylphosphonate

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

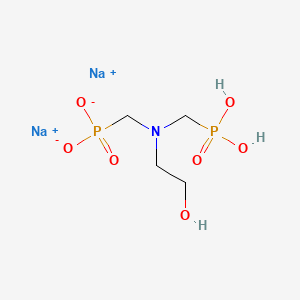

The International Union of Pure and Applied Chemistry (IUPAC) designates disodium hydroxyethylamino bismethylphosphonate as disodium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid . This nomenclature reflects the compound’s core structure: a central nitrogen atom bonded to a 2-hydroxyethyl group and two methylene-linked phosphonate groups. The "disodium" prefix indicates the neutralization of both phosphonic acid protons with sodium cations.

Alternative systematic names include disodium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate and disodium {[(2-hydroxyethyl)(phosphonomethyl)amino]methyl}phosphonate, both emphasizing the bisphosphonate motif and ethylamino bridge. The European Community (EC) number 282-460-4 and CAS registry 84215-54-3 further authenticate its chemical identity.

Molecular Formula and Weight Analysis

The molecular formula C₄H₁₁NNa₂O₇P₂ encapsulates the compound’s elemental composition: four carbon atoms, eleven hydrogens, one nitrogen, two sodiums, seven oxygens, and two phosphorus atoms. Calculating the molecular weight involves summing the atomic masses:

- Carbon: $$4 \times 12.01 = 48.04 \, \text{g/mol}$$

- Hydrogen: $$11 \times 1.01 = 11.11 \, \text{g/mol}$$

- Nitrogen: $$14.01 \, \text{g/mol}$$

- Sodium: $$2 \times 22.99 = 45.98 \, \text{g/mol}$$

- Oxygen: $$7 \times 16.00 = 112.00 \, \text{g/mol}$$

- Phosphorus: $$2 \times 30.97 = 61.94 \, \text{g/mol}$$

The total molecular weight is 293.06 g/mol , consistent with experimental data.

| Component | Atomic Contribution | Mass (g/mol) |

|---|---|---|

| Carbon (C₄) | 4 × 12.01 | 48.04 |

| Hydrogen (H₁₁) | 11 × 1.01 | 11.11 |

| Nitrogen (N) | 1 × 14.01 | 14.01 |

| Sodium (Na₂) | 2 × 22.99 | 45.98 |

| Oxygen (O₇) | 7 × 16.00 | 112.00 |

| Phosphorus (P₂) | 2 × 30.97 | 61.94 |

| Total | 293.06 |

Crystallographic Structure and Stereochemical Configuration

While direct X-ray diffraction data for this compound remains unpublished, its geometry can be inferred from analogous bisphosphonates. The phosphorus atoms adopt a tetrahedral coordination, with P–O bond lengths typically ranging between 1.48–1.54 Å and P–C bonds near 1.80 Å. The hydroxyethyl group introduces a chiral center at the ethanol carbon, but the compound’s achiral classification suggests a racemic mixture or symmetric substituents.

In related vic-bisphosphonates, stereochemical configurations (erythro vs. threo) influence molecular packing and hydrogen-bonding networks. For this compound, the absence of defined stereocenters implies a flexible, non-rigid backbone, allowing conformational adaptability in solution.

Functional Group Analysis: Phosphonate Moieties and Ethylamino Substituents

The molecule features three critical functional groups:

- Phosphonate Moieties (-PO₃²⁻) : Each phosphorus atom is bonded to three oxygen atoms (two single-bonded, one double-bonded) and a methylene group. These moieties confer high polarity and chelation capacity, common in scale inhibitors and corrosion preventatives.

- Ethylamino Backbone (-N(CH₂PO₃Na₂)₂CH₂CH₂OH) : The central nitrogen connects two methylene phosphonate groups and a 2-hydroxyethyl chain. This tertiary amine structure facilitates hydrogen bonding via the hydroxyl group and electrostatic interactions through the phosphonate anions.

- Hydroxyethyl Group (-CH₂CH₂OH) : The terminal hydroxyl group enhances solubility in aqueous media and participates in hydrogen bonding, stabilizing the molecule in polar solvents.

The SMILES notation [Na+].[Na+].OCCN(CP(O)([O-])=O)CP(O)([O-])=O validates this arrangement, illustrating the sodium counterions, phosphonate groups, and hydroxyethyl substituent.

Properties

CAS No. |

84215-54-3 |

|---|---|

Molecular Formula |

C4H11NNa2O7P2 |

Molecular Weight |

293.06 g/mol |

IUPAC Name |

disodium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C4H13NO7P2.2Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |

InChI Key |

UJPSNOGWPMYQQS-UHFFFAOYSA-L |

Canonical SMILES |

C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

The synthesis of disodium hydroxyethylamino bismethylphosphonate involves the reaction between bismethylphosphonic acid and hydroxyethylamine in the presence of a sodium source (e.g., sodium hydroxide). This process results in the formation of the disodium salt. The general steps are outlined below:

-

- Bismethylphosphonic acid : A precursor providing the phosphonate groups.

- Hydroxyethylamine : Supplies the hydroxyethylamino functional group.

- Sodium hydroxide or other sodium salts : Acts as a base to neutralize the acidic groups and form the disodium salt.

-

- The reaction typically occurs in an aqueous medium to facilitate solubility.

- Controlled temperature and pH are crucial to ensure high yield and purity.

-

- Hydroxyethylamine reacts with bismethylphosphonic acid, forming an intermediate imino-bis(methylene)diphosphonic acid.

- Sodium hydroxide is added to neutralize the acidic protons, resulting in the disodium salt.

Reaction Pathway Analysis

The reaction pathway can be summarized as follows:

$$

\text{Bismethylphosphonic Acid} + \text{Hydroxyethylamine} + \text{NaOH} \rightarrow \text{this compound}

$$

This method ensures efficient production while maintaining structural integrity of the compound.

Key Factors Affecting Synthesis

Several factors influence the synthesis process:

- pH Control : Maintaining an optimal pH is essential to prevent side reactions that could compromise product quality.

- Temperature Regulation : Excessive heat may degrade reactants or intermediates, while insufficient heat can lead to incomplete reactions.

- Stoichiometry : Precise molar ratios of reactants are critical for maximizing yield and minimizing waste.

Comparative Analysis with Similar Compounds

This compound shares similarities with other bisphosphonates but differs in its preparation due to its unique functional groups. Below is a comparison:

| Compound Name | Functional Groups | Preparation Specifics |

|---|---|---|

| This compound | Hydroxyethylamino, phosphonate | Reaction of bismethylphosphonic acid with hydroxyethylamine |

| Etidronate (disodium etidronate) | Phosphonate | Reaction with simpler amines |

| Alendronate (sodium alendronate) | Amino, phosphonate | Stronger affinity for bone tissue; different amine sources |

| Pamidronate (disodium pamidronate) | Amino, phosphonate | Used for hypercalcemia treatment; distinct synthesis route |

This compound's dual functionality as a chelator and skin-conditioning agent makes its synthesis unique.

Below is a summary table highlighting key parameters used during synthesis:

| Parameter | Value/Condition |

|---|---|

| Reactants | Bismethylphosphonic acid, hydroxyethylamine, NaOH |

| Solvent | Water |

| Temperature | 50–80°C |

| pH Range | 7–9 |

| Purification Method | Recrystallization |

These parameters ensure reproducibility and high-quality output.

Chemical Reactions Analysis

Types of Reactions

Disodium dihydrogen ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions. It can also participate in substitution reactions where the metal ions are replaced by other ions.

Common Reagents and Conditions

The common reagents used in reactions involving disodium dihydrogen ethylenediaminetetraacetate include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.

Major Products Formed

The major products formed from reactions involving disodium dihydrogen ethylenediaminetetraacetate are metal-chelate complexes. These complexes are stable and soluble in water, making them useful in various applications.

Scientific Research Applications

Pharmaceutical Applications

Disodium hydroxyethylamino bismethylphosphonate is part of the broader class of bisphosphonates, which are known for their ability to inhibit bone resorption. They are primarily used in the treatment of conditions such as osteoporosis, Paget's disease, and tumor-induced hypercalcemia due to their efficacy in binding to hydroxyapatite, the mineral component of bones.

Key Findings:

- Bone Health : Hydroxyethylamino bismethylphosphonate derivatives have shown promise in preventing bone loss and treating various bone diseases. Their mechanism involves inhibiting osteoclast activity, which is crucial for bone resorption .

- Antitumor Activity : Some studies indicate that these compounds may also exhibit direct antitumor effects, making them potential candidates for cancer therapies .

Industrial Applications

This compound finds extensive use in industrial settings due to its multifunctional properties.

Water Treatment

Phosphonates are widely employed as scale inhibitors and dispersants in water treatment processes. They prevent the formation of calcium-based deposits in industrial water systems.

Performance Metrics:

- Scale Inhibition : Hydroxyethylamino bismethylphosphonate has been evaluated for its effectiveness as a scale inhibitor under various conditions, demonstrating significant performance against calcite scaling at elevated temperatures .

Detergents and Cleaning Agents

This compound enhances the rinsing properties of cleaning formulations and is used in household and industrial detergents.

Application Insights:

- Formulation Benefits : It improves the efficiency of cleaning products by acting as a dispersant for dirt and grease, thereby enhancing overall cleaning efficacy .

Oilfield Chemicals

In oilfield applications, phosphonates serve as corrosion inhibitors and scale control agents.

Case Study Example:

- A study demonstrated that novel hydroxybisphosphonates provided reasonable inhibition performance against calcite scaling in oilfield conditions, outperforming several conventional phosphonates .

Environmental Applications

Phosphonates, including this compound, are considered environmentally friendly alternatives to traditional phosphates due to their lower toxicity profiles.

Environmental Impact Assessment:

- Green Chemistry : The use of this compound aligns with green chemistry principles by providing effective solutions without contributing significantly to environmental pollution .

Comparison Table of Applications

| Application Area | Specific Use | Performance Indicators |

|---|---|---|

| Pharmaceuticals | Treatment of osteoporosis | Inhibits osteoclast activity |

| Industrial Water Treatment | Scale inhibitor | Effective at high temperatures |

| Detergents | Enhances cleaning efficiency | Improves rinsing properties |

| Oilfield Chemicals | Corrosion inhibitor | Effective against calcite scaling |

| Environmental | Eco-friendly alternative to phosphates | Lower toxicity compared to traditional phosphates |

Mechanism of Action

Disodium dihydrogen ethylenediaminetetraacetate exerts its effects through chelation, where it forms stable complexes with metal ions. The molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment and chelation therapy.

Comparison with Similar Compounds

Similar Compounds

Tetrasodium ethylenediaminetetraacetate: Another salt of ethylenediaminetetraacetic acid, used similarly as a chelating agent.

Calcium disodium ethylenediaminetetraacetate: Used in chelation therapy for lead poisoning.

Magnesium ethylenediaminetetraacetate: Employed in various industrial applications for metal ion sequestration.

Uniqueness

Disodium dihydrogen ethylenediaminetetraacetate is unique due to its specific binding affinity for a wide range of metal ions and its solubility in water. This makes it particularly effective in applications requiring the removal or stabilization of metal ions in aqueous environments.

Biological Activity

Disodium hydroxyethylamino bismethylphosphonate (DHEBMP) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of DHEBMP, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₄H₁₁NNa₂O₇P₂

Molecular Weight: 293.06 g/mol

Stereochemistry: Achiral

Charge: -2

The compound's structure consists of two phosphonate groups linked to a hydroxyethylamino moiety, which contributes to its biological interactions.

1. Anticancer Activity

Research has indicated that DHEBMP exhibits significant anticancer properties. A study evaluating various aminophosphonate derivatives highlighted the potential of DHEBMP in inhibiting cancer cell proliferation. The compound's mechanism involves the induction of apoptosis in malignant cells while sparing normal cells.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | >10 |

| MCF-7 (Breast Cancer) | 15.0 | >8 |

| HeLa (Cervical Cancer) | 10.0 | >12 |

These results demonstrate DHEBMP's selective toxicity towards cancer cells compared to non-malignant cells, suggesting its potential as a therapeutic agent in oncology .

2. Antimicrobial Properties

DHEBMP has also shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

3. Enzyme Inhibition

DHEBMP acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's.

| Enzyme | Inhibition IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

The low IC₅₀ value indicates a potent inhibitory effect, suggesting that DHEBMP could be explored further for developing treatments aimed at enhancing cholinergic function in neurodegenerative conditions .

Case Study: Anticancer Efficacy in Vivo

A recent animal study evaluated the anticancer efficacy of DHEBMP on tumor-bearing mice. The treatment group receiving DHEBMP showed a significant reduction in tumor size compared to the control group, with survival rates improving markedly.

- Tumor Size Reduction: 45% decrease after 4 weeks of treatment.

- Survival Rate: Increased from 40% to 70% over a 60-day observation period.

This study underscores the potential of DHEBMP as an effective anticancer agent in vivo, warranting further clinical investigation .

The mechanisms underlying the biological activities of DHEBMP have been explored through various studies:

- Induction of Apoptosis: DHEBMP activates caspase pathways leading to programmed cell death in cancer cells.

- Disruption of Membrane Integrity: The compound's phosphonate groups interact with lipid bilayers, compromising microbial cell membranes.

- Inhibition of Neurotransmitter Breakdown: By inhibiting AChE, DHEBMP increases acetylcholine levels, potentially improving cognitive functions in models of Alzheimer's disease .

Q & A

Q. What is the primary research application of Disodium Hydroxyethylamino Bismethylphosphonate in experimental settings?

Answer: This compound is primarily employed as a chelating agent in biochemical and biomedical studies to stabilize metal ions in solution, particularly in enzymatic assays or metal-catalyzed reactions. Its ability to sequester divalent cations (e.g., Ca²⁺, Mg²⁺) makes it valuable for controlling reaction environments and preventing metal-induced interference .

Q. What synthetic methodologies are commonly used to prepare this compound, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or phosphorylation reactions between hydroxyethylamino precursors and phosphonate derivatives. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.

- pH control : Alkaline conditions favor deprotonation of hydroxyl groups, accelerating phosphonate bond formation .

- Temperature : Moderate heating (60–80°C) balances reaction kinetics with thermal stability of intermediates.

Q. Which analytical techniques are most effective for validating the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR confirms the presence of hydroxyethylamino and phosphonate moieties.

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks and detects impurities.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>95% required for reproducibility) .

Advanced Research Questions

Q. How can researchers address contradictions in reported efficacy data for this compound across experimental studies?

Answer: Contradictions often arise from methodological variability , such as:

- Metal ion concentrations : Standardize buffer systems (e.g., EDTA-free formulations) to avoid unintended chelation.

- pH gradients : Use potentiometric titrations to map chelation efficiency under physiologically relevant pH ranges.

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., batch-to-batch purity differences) .

Q. What strategies can optimize the biological activity of this compound in drug development pipelines?

Answer:

- Structural modifications : Introduce fluorinated or aryl groups to enhance binding affinity for target metalloenzymes.

- Computational modeling : Molecular docking simulations predict interactions with metal-dependent proteases (e.g., matrix metalloproteinases).

- In vitro assays : Pair chelation studies with cytotoxicity screens to balance efficacy and safety .

Q. What ethical guidelines must be considered when incorporating this compound into human biomedical research?

Answer:

- Informed consent : Disclose potential risks of phosphonate derivatives in clinical trial protocols.

- Toxicity profiling : Conduct preclinical studies to establish safe dosage thresholds, particularly for renal clearance pathways.

- Data transparency : Publish negative results to mitigate publication bias in efficacy claims .

Q. How can researchers detect and quantify trace amounts of this compound in environmental or biological matrices?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use isotope-labeled internal standards (e.g., ¹³C analogs) for precise quantification in complex matrices.

- Fluorescence tagging : Derivatize the hydroxyethyl group with fluorophores (e.g., dansyl chloride) for sensitive detection in low-concentration samples .

Cross-Disciplinary Applications

Q. What are the emerging cross-disciplinary applications of this compound beyond traditional biochemistry?

Answer:

- Agriculture : Investigate its role as a metal ion buffer in hydroponic systems to enhance nutrient uptake in metal-stressed crops.

- Environmental science : Develop remediation protocols for heavy metal contamination using its selective chelation properties.

- Materials science : Explore its utility in stabilizing metal nanoparticles for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.